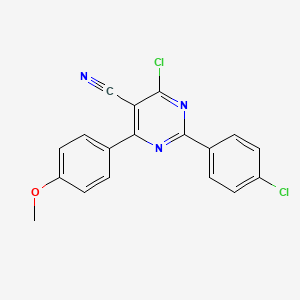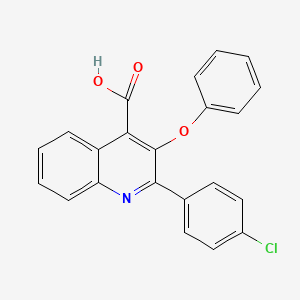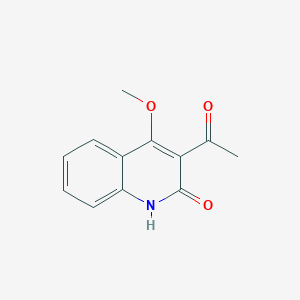![molecular formula C19H14ClN3O3S B3036866 2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole CAS No. 400083-70-7](/img/structure/B3036866.png)
2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole
Übersicht
Beschreibung
2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole (hereinafter referred to as "Compound A") is an organic compound with a unique and complex structure. It is a member of the thiazole family, which is composed of heterocyclic compounds containing a sulfur-nitrogen ring. Compound A has been studied extensively due to its potential applications in the field of medicinal chemistry. In particular, its ability to interact with various biological targets makes it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives, including those with a structure similar to 2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole, have been studied for their antimicrobial properties against various pathogenic bacteria and yeast-like fungi. Additionally, these compounds exhibit significant anti-proliferative activity against multiple cancer cell lines, indicating potential utility in cancer treatment (Al-Wahaibi et al., 2021).
Anticancer Evaluation
Derivatives of 1,3,4-oxadiazole, such as those structurally related to the compound , have been synthesized and evaluated for anticancer activity. These compounds displayed significant efficacy against various cancer cell lines, suggesting their potential as chemotherapeutic agents (Ravinaik et al., 2021).
Antibacterial Screening
Compounds structurally similar to 2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole have been synthesized and screened for antibacterial activity. Studies have demonstrated moderate effectiveness against bacteria such as Bacillus Subtilis and Escherichia Coli, indicating potential as antibacterial agents (Deshmukh et al., 2017).
Antitubercular and Antioxidant Activities
Similar compounds have also been evaluated for their antitubercular and antioxidant activities. They showed good antitubercular activity against Mycobacterium tuberculosis but exhibited poor antioxidant activity (Prathap et al., 2014).
Synthesis Under Microwave Irradiation
The synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, similar in structure to the compound of interest, has been achieved using microwave irradiation. This method offers advantages such as higher yield and faster reaction rates compared to traditional methods (Zheng, 2004).
Thermal Studies
Unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles, including compounds related to the target compound, have been synthesized and analyzed for their antibacterial and thermal properties. Their thermal stability and melting points were studied, providing insights into their physical properties (Arora et al., 2012).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives, including those with a 1,3,4-thiadiazole amide moiety, have been synthesized and evaluated for their nematocidal activities. Some derivatives showed good activity against Bursaphelenchus xylophilus, a pest affecting wood and trees (Liu et al., 2022).
Tubulin Polymerization Inhibition
1,3,4-Oxadiazole analogues have been explored as potential cytotoxic agents targeting tubulin polymerization. Compounds with structures related to the compound showed significant cytotoxicity and inhibited tubulin polymerization, indicating potential use in cancer therapy (Ahsan et al., 2017).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c1-24-15-8-5-12(9-16(15)25-2)19-21-14(10-27-19)18-23-22-17(26-18)11-3-6-13(20)7-4-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIOGWHWBTUSCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)C3=NN=C(O3)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(3-chloro-1-benzothiophen-2-yl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B3036790.png)
![5-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B3036791.png)
![4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide](/img/structure/B3036792.png)
![4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide](/img/structure/B3036794.png)
![4-benzyl-N-[3-(trifluoromethyl)benzyl]-1-phthalazinamine](/img/structure/B3036795.png)
![4-(Benzylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile](/img/structure/B3036796.png)
![6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B3036798.png)
![2-[(4-Chlorophenoxy)methyl]-5-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1,3,4-oxadiazole](/img/structure/B3036801.png)
![3-[(4-chlorophenoxy)methyl]-5-(5-methyl-3-phenyl-4-isoxazolyl)-4H-1,2,4-triazole](/img/structure/B3036803.png)
![2,2-dimethyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpropanamide](/img/structure/B3036805.png)